N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide
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Overview
Description
The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a furan ring, a carbonyl group, a tetrahydroisoquinoline structure, and a benzamide moiety with two methoxy groups attached .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different functional group. The furan ring could be introduced using furan-2-carbonyl chloride . The tetrahydroisoquinoline structure could be formed through a Pictet-Spengler reaction . The benzamide moiety could be introduced through a reaction with 2,6-dimethoxybenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The furan ring and the tetrahydroisoquinoline structure would contribute to the rigidity of the molecule, while the carbonyl group, the amide group, and the methoxy groups would introduce polar characteristics .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The carbonyl group could undergo nucleophilic addition. The amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of several polar groups (carbonyl, amide, methoxy) suggests that it would have some degree of solubility in polar solvents .Scientific Research Applications
Metabolic Pathways and Transporter-Mediated Excretion
The compound's metabolites and the transporter-mediated renal and hepatic excretion processes have been thoroughly investigated. For instance, certain metabolites of structurally similar compounds have been identified in human urine, plasma, and feces, indicating their role in the pharmacokinetics of potential therapeutic agents. These metabolites' interactions with human organic cation and anion transporters suggest mechanisms for their secretion and absorption in the body, which are crucial for drug development and safety evaluations (Umehara et al., 2009).
Synthesis and Chemical Properties
The compound's synthetic routes and chemical properties have been explored to develop efficient and scalable synthetic methodologies. For example, asymmetric synthesis techniques have been employed to create tetrahydropalmatine, demonstrating the compound's role in facilitating complex chemical reactions and contributing to the development of natural alkaloid derivatives with potential pharmaceutical applications (Boudou & Enders, 2005).
Potential Therapeutic Applications
Research into similar compounds has explored their potential as pro-drugs for targeted therapy in hypoxic solid tumors, leveraging the bio-reductive activation of certain functional groups for selective drug release. This indicates a potential application in designing cancer therapeutics with improved specificity and reduced side effects (Berry et al., 1997).
Pharmacological Imaging
The use of derivatives in pharmacological imaging, particularly PET imaging, to assess cellular proliferation in tumors showcases the application of these compounds in diagnostic medicine. This application aids in understanding tumor biology and evaluating treatment efficacy, providing a non-invasive method to study disease progression (Dehdashti et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Studies have also delved into the antimicrobial and anti-inflammatory properties of similar compounds, indicating their potential in treating infections and inflammatory conditions. For instance, synthetic routes to certain derivatives have been developed with considerations for their biological activities, showing promise for therapeutic use in addressing bacterial infections and inflammation (Murugavel et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-5-3-6-19(29-2)21(18)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWTUGVJZLSTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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